ZK 756326 is a chemical compound recognized for its role as a selective, non-peptide agonist of the chemokine receptor CCR8. This compound is primarily utilized in medicinal chemistry and immunology, particularly in research focused on the central nervous system and immune cell signaling. It has been identified as a potent inhibitor of the binding of the CCR8 ligand I-309 (CCL1) with an inhibitory concentration (IC50) of approximately 1.8 µM .
ZK 756326 is classified under non-peptide chemokine receptor agonists, specifically targeting the CC chemokine receptor type 8. It is derived from synthetic methodologies that aim to create compounds with specific biological activities, particularly in the modulation of immune responses and neurological functions.
The synthesis of ZK 756326 involves several chemical reactions that incorporate various organic synthesis techniques. The detailed synthetic pathway typically includes:
ZK 756326's molecular structure can be characterized by its specific arrangement of atoms which facilitates its interaction with the CCR8 receptor. The compound's structure can be represented as follows:
The structural analysis indicates that ZK 756326 possesses functional groups that enhance its selectivity towards CCR8 compared to other receptors .
ZK 756326 undergoes specific chemical reactions that are crucial for its activity:
The mechanism of action for ZK 756326 primarily revolves around its agonistic effects on CCR8:
ZK 756326 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various experimental applications.
ZK 756326 has a variety of applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3